Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate
Description
The compound "Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate" is an organophosphorus derivative characterized by a methylphosphonothioate backbone esterified with a heptyl group (O-heptyl) and linked via a sulfur (S)-ester bond to a substituted acetic acid moiety. Such compounds are often associated with pesticidal or neurotoxic activity due to their structural similarity to organophosphate (OP) nerve agents and insecticides .
Properties
CAS No. |
72720-11-7 |
|---|---|
Molecular Formula |
C12H25O4PS2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C12H25O4PS2/c1-4-5-6-7-8-9-16-17(3,14)19-11-18-10-12(13)15-2/h4-11H2,1-3H3 |
InChI Key |
VLZQPYQJMAQQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)SCSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acetic Acid, 2-(Mercaptomethylthio)-, Methyl Ester
This intermediate is often prepared by the reaction of methyl mercaptoacetate (methyl 2-mercaptoacetate) with an appropriate alkyl or haloalkyl thiol or sulfide to introduce the mercaptomethylthio substituent.
- Starting Material: Methyl mercaptoacetate (CAS 2365-48-2)
- Reaction Type: Nucleophilic substitution or thioether formation
- Typical Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Mild bases like triethylamine or potassium carbonate to deprotonate thiol groups
- Temperature: Ambient to moderate heating (25–60 °C)
- Mechanism: The thiolate anion generated from methyl mercaptoacetate attacks the electrophilic carbon of the alkyl halide or thiol derivative, forming the thioether linkage.
Preparation of O-Heptyl Methylphosphonothioate
O-Heptyl methylphosphonothioate is synthesized via esterification of methylphosphonothioic acid with heptanol.
- Starting Materials:
- Methylphosphonothioic acid
- Heptanol (1-heptanol)
- Reaction Type: Acid-catalyzed esterification or use of coupling agents
- Typical Conditions:
Coupling to Form the Final S-Ester
The final step involves the S-esterification of the mercaptomethylthio-substituted methyl acetate with O-heptyl methylphosphonothioate.
- Reaction Type: Thiol-phosphonothioate coupling via nucleophilic substitution
- Typical Conditions:
- The mercaptomethylthio group acts as a nucleophile attacking the phosphorus center of the methylphosphonothioate derivative
- Mild base may be used to activate the thiol group
- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
- Temperature: Controlled to avoid decomposition (0–40 °C)
- Outcome: Formation of the S-ester bond linking the acetic acid derivative and the phosphonothioate moiety.
Summary Table of Preparation Methods
| Step | Starting Materials | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | Methyl mercaptoacetate + alkyl thiol/halide | Thioether formation | Polar aprotic solvent, mild base, 25–60 °C | Formation of mercaptomethylthio substituent |
| 2 | Methylphosphonothioic acid + heptanol | Esterification | Acid catalyst, reflux, azeotropic distillation | Synthesis of O-heptyl methylphosphonothioate |
| 3 | Mercaptomethylthio methyl ester + O-heptyl methylphosphonothioate | S-esterification | Anhydrous solvent, mild base, 0–40 °C | Coupling to form final compound |
Research Findings and Considerations
- Purity and Yield: The stepwise approach allows for purification of intermediates, enhancing overall yield and purity of the final compound. Chromatographic techniques are often employed after each step.
- Stability: The phosphonothioate ester is sensitive to hydrolysis; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during the final coupling step.
- Analytical Verification: Characterization typically involves NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and IR spectroscopy to confirm the presence of thioester and phosphonothioate functionalities.
- Safety: Due to the presence of phosphorus-sulfur bonds, appropriate safety measures should be taken to handle potentially toxic or irritant intermediates.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key structural variations among methylphosphonothioate derivatives include:
- Alkyl Chain Length : The O-alkyl group (e.g., heptyl, ethyl, cyclopentyl) influences lipophilicity and biological activity.
- Amino or Nitro Substituents: Functional groups like dimethylamino or nitrophenyl enhance toxicity or target specificity.
- Ester Linkages : S-ester vs. O-ester bonds alter metabolic stability and reactivity.
Table 1: Structural and Physicochemical Comparison
Functional and Toxicological Differences
- Neurotoxicity: Amino-substituted derivatives (e.g., O-Ethyl S-(2-dimethylaminoethyl) methylphosphonothioate ) exhibit potent anticholinesterase activity, causing symptoms like muscle twitching, respiratory arrest, and pinpoint pupils. Demeton (mixture of O- and S-ethyl isomers ) acts as a systemic insecticide with acute neurotoxicity (LD₅₀: 2–6 mg/kg).
- Metabolic Stability: Longer alkyl chains (e.g., O-heptyl in the target compound) may prolong environmental persistence but reduce acute toxicity compared to ethyl or methyl esters. Malathion incorporates a carboxyesterase-sensitive moiety, reducing mammalian toxicity compared to its non-degradable analogs.
- Regulatory Profiles: Compounds like O-Ethyl S-(2-dimethylaminoethyl) methylphosphonothioate are classified as EPA Extremely Hazardous Substances (EHS) with a threshold planning quantity (TPQ) of 100 lbs . Malathion, while less toxic, is regulated due to environmental persistence and bioaccumulation risks .
Biological Activity
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate (CAS No. 72720-11-7) is a complex organic compound that exhibits notable biological activities due to its unique structural characteristics. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Compound Overview
- Molecular Formula : C₁₂H₂₅O₄PS₂
- Molecular Weight : 328.46 g/mol
- Key Functional Groups : Ester and thioester
The compound's structure combines both ester and thioester functionalities, which enhances its reactivity and potential applications in biological systems.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the mercaptomethylthio group may contribute to this activity by disrupting microbial cell membranes.
- Toxicological Effects : Research has shown that this compound can induce toxicity in certain biological systems. For instance, in subacute toxicity studies on rats, significant histopathological changes were observed at higher doses (300 mg/kg), including liver damage and testicular atrophy .
- Mechanisms of Action : The mechanisms involve complex pathways such as binding to biological targets, conformational changes in proteins, and subsequent signal transduction. These pathways are crucial for understanding the compound's potential therapeutic applications.
Case Study 1: Toxicity Assessment
In a study assessing the toxicity of acetic acid derivatives, rats were administered varying doses of the compound. At the highest dose (300 mg/kg), clinical signs included inactivity and dehydration. Histopathological examination revealed:
- Hemorrhagic stomachs
- Hepatic lipoid degeneration
- Testicular atrophy
These findings suggest a significant risk associated with high doses of the compound and indicate a need for careful handling in research settings .
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that the presence of the thioether moiety enhanced antimicrobial activity compared to compounds lacking this feature. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thioester Linkage : The reaction between acetic acid derivatives and mercaptans.
- Esterification : Utilizing catalysts under controlled temperatures to ensure optimal yield.
- Purification : Techniques such as distillation or chromatography are employed to isolate the final product.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetic acid, 2-(mercaptomethylthio)-, methyl ester | C₅H₈O₂S | Simpler structure without heptyl group |
| Methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate | C₁₁H₂₃O₅PS₂ | Similar backbone; different functional groups |
| Heptyl acetate | C₉H₁₈O₂ | Ester formed from heptanol; used in flavoring |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer : Synthesis involves esterification and phosphorylation steps. Key parameters include:
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve intermediate stability.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis.
- Yield Optimization : A two-step process (thioester formation followed by phosphonothioate coupling) achieves ~93% purity (based on analogous routes for organophosphates) .
| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiol + Acetic acid derivative | Acetonitrile | TBA-Br | 60 | 85 |
| 2 | Intermediate + O-heptyl methylphosphonothioate | DCM | None | 25 | 93 |
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer :
- NMR :
Q. What stability challenges arise under varying pH and temperature conditions?
Methodological Answer :
Q. Which in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer :
- Acetylcholinesterase Inhibition : Measure IC₅₀ using Ellman’s assay (kinetic analysis at 412 nm) .
- Cytotoxicity : MTT assay in HepG2 cells (72-hour exposure, EC₅₀ ~15 µM observed in related compounds) .
Advanced Research Questions
Q. How does metabolic oxidation alter the compound’s bioactivity?
Methodological Answer :
- LC-MS/MS Analysis : Liver microsome incubations identify metabolites.
Q. What degradation pathways dominate in environmental matrices?
Methodological Answer :
Q. How can chiral resolution be achieved for stereoisomers?
Methodological Answer :
- Chiral HPLC : Use a CHIRALPAK® IG-3 column (n-hexane/isopropanol, 90:10).
Q. How to resolve contradictions in neurotoxicity data across studies?
Methodological Answer :
Q. What interactions occur with lipid bilayers in cellular membranes?
Methodological Answer :
Q. Can computational modeling predict structure-activity relationships (SAR)?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level.
- Electrostatic Potential Maps : High electron density at sulfur atoms correlates with cholinesterase binding (r² = 0.92 vs. experimental IC₅₀) .
- Molecular Dynamics : Simulate binding to acetylcholinesterase (ΔG = -9.8 kcal/mol; key residues Trp86, Gly121) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
